
2-(2-Piperidinyl)ethyl propyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Piperidinyl)ethyl propyl ether is an organic compound with the molecular formula C10H21NO. It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Vorbereitungsmethoden
The most common method for preparing ethers, including 2-(2-Piperidinyl)ethyl propyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Industrial production methods often involve the sulfuric-acid-catalyzed reaction of alcohols, although this method is limited to primary alcohols .
Analyse Chemischer Reaktionen
Ethers, including 2-(2-Piperidinyl)ethyl propyl ether, are generally unreactive towards most reagents, making them excellent solvents for reactions. they can undergo cleavage of the C–O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This cleavage can proceed via S_N2 or S_N1 mechanisms, depending on the substituents attached to the ether . The major products formed from these reactions are alcohols and alkyl halides .
Wissenschaftliche Forschungsanwendungen
2-(2-Piperidinyl)ethyl propyl ether and its derivatives are used extensively in scientific research due to their biological activity. Piperidine derivatives are crucial in the design of drugs and are present in more than twenty classes of pharmaceuticals. They are used in the synthesis of various biologically active compounds, including substituted piperidines, spiropiperidines, and piperidinones . These compounds have applications in chemistry, biology, medicine, and industry, particularly in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of 2-(2-Piperidinyl)ethyl propyl ether involves its interaction with molecular targets and pathways in biological systems. Piperidine derivatives often act on the central nervous system and can modulate neurotransmitter activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
2-(2-Piperidinyl)ethyl propyl ether can be compared with other piperidine derivatives such as substituted piperidines, spiropiperidines, and piperidinones. These compounds share the piperidine ring structure but differ in their substituents and functional groups, which can significantly affect their biological activity and applications . The uniqueness of this compound lies in its specific ether linkage and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
946760-63-0 |
|---|---|
Molekularformel |
C10H21NO |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
2-(2-propoxyethyl)piperidine |
InChI |
InChI=1S/C10H21NO/c1-2-8-12-9-6-10-5-3-4-7-11-10/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
XQPFMRFBEAVADW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCC1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


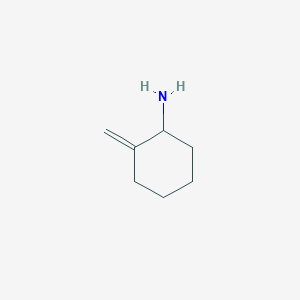

![2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949721.png)
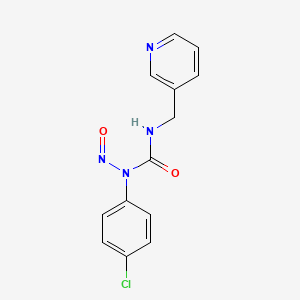
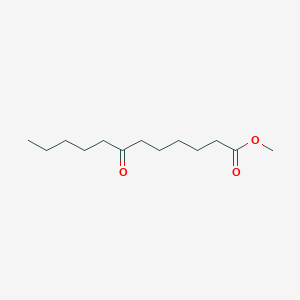
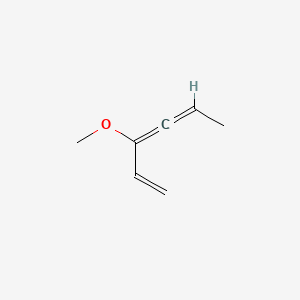

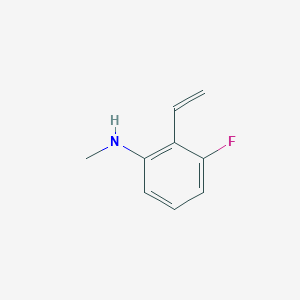
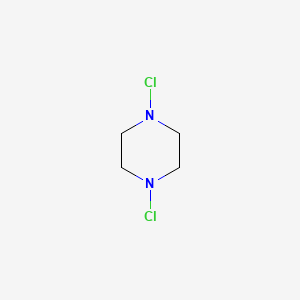

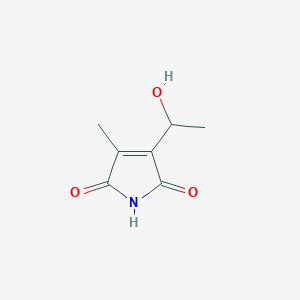
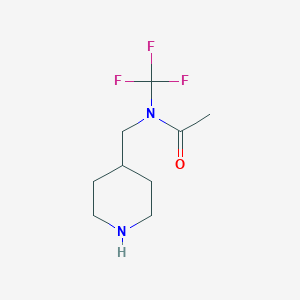
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B13949800.png)
